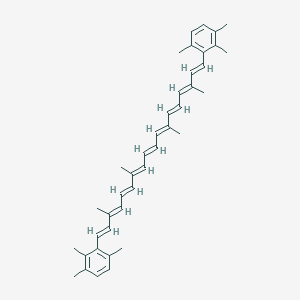
Medelamine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medelamine B is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
1. Cardiac, Renal, and Hepatic Biomarkers
Medelamine B, under the name serelaxin, has been studied for its effects on markers of organ damage and congestion in patients with acute heart failure. The administration of serelaxin has shown potential in reducing short-term changes in cardiac (high-sensitivity cardiac troponin T), renal (creatinine and cystatin-C), and hepatic (aspartate transaminase and alanine transaminase) biomarkers. This aligns with a reduction in 180-day mortality and faster decongestion during the early post-admission period, suggesting that serelaxin may prevent organ damage and provide rapid relief of congestion (Metra et al., 2013).
2. Hemodynamic Effects in Acute Heart Failure
Serelaxin has been evaluated for its hemodynamic effects in patients with acute heart failure. It was found to significantly decrease pulmonary capillary wedge pressure during the first 8 hours of infusion. Additionally, it showed a reduction in pulmonary artery pressure, right atrial pressure, systemic/pulmonary vascular resistance, and systolic/diastolic blood pressure, suggesting its role in improving renal function and decreasing N-terminal pro-brain natriuretic peptide levels. This indicates its potential in providing mechanistic support for improving signs and symptoms of congestion in acute heart failure patients (Ponikowski et al., 2013).
Propriétés
Nom du produit |
Medelamine B |
|---|---|
Formule moléculaire |
C15H33N |
Poids moléculaire |
227.43 g/mol |
Nom IUPAC |
(12S)-12-methyltetradecan-1-amine |
InChI |
InChI=1S/C15H33N/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h15H,3-14,16H2,1-2H3/t15-/m0/s1 |
Clé InChI |
PKFQANQONAAVFD-HNNXBMFYSA-N |
SMILES isomérique |
CC[C@H](C)CCCCCCCCCCCN |
SMILES canonique |
CCC(C)CCCCCCCCCCCN |
Synonymes |
12-methyltetradecanamine medelamine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)
![N-[(E)-furan-2-ylmethylideneamino]-8-methoxy-2-methylquinolin-4-amine](/img/structure/B1244723.png)
![[(1R,2S)-2-(methylcarbamothioyl)-2-pyridin-3-ylcyclohexyl] benzoate](/img/structure/B1244726.png)
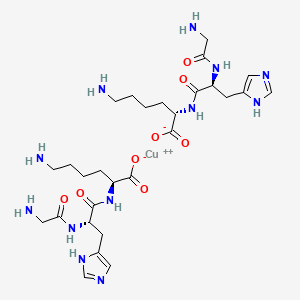
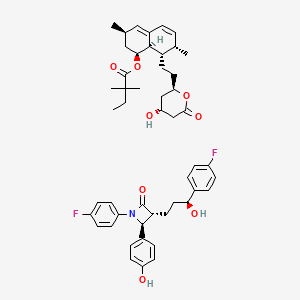
![7-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1244733.png)
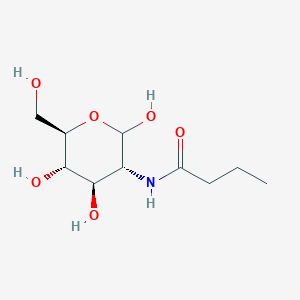

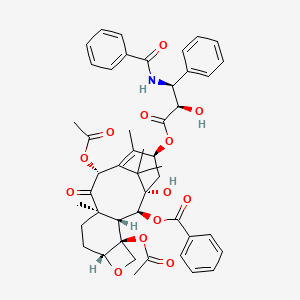
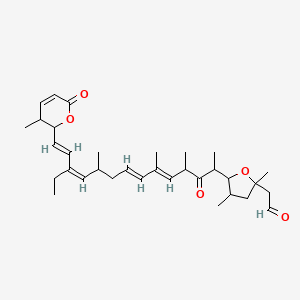
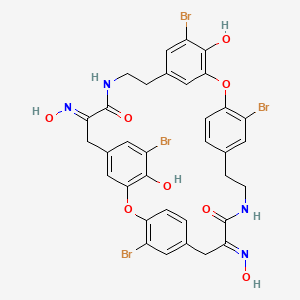

![(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[2-[8-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-cyclohexyl-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1244743.png)
